molecular formula C16H15Cl2N3O B15015761 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide

Cat. No.: B15015761
M. Wt: 336.2 g/mol
InChI Key: YDSYIAPVXMQZRA-AWQFTUOYSA-N
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Description

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide is a hydrazone derivative featuring a 2,4-dichlorophenyl group and a 4-toluidino (4-methylaniline) moiety. Its structure combines electron-withdrawing chlorine atoms and a methyl-substituted aromatic ring, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C16H15Cl2N3O

Molecular Weight

336.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H15Cl2N3O/c1-11-2-6-14(7-3-11)19-10-16(22)21-20-9-12-4-5-13(17)8-15(12)18/h2-9,19H,10H2,1H3,(H,21,22)/b20-9+

InChI Key

YDSYIAPVXMQZRA-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(4-toluidino)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Hydrazones
Compound Name Substituent on Hydrazide Aromatic Aldehyde Component Key Functional Groups
Target Compound 4-Toluidino (4-methyl) 2,4-Dichlorophenyl –NH–N=CH–, Cl, CH3
2-[(4-Chloro-2-methylphenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide 4-Chloro-2-methylphenyl 2,4-Dichlorophenyl –NH–N=CH–, Cl (×3), CH3
(E)-N-(4-Chlorobenzylidene)-2-(2,4-dichlorophenyl)acetohydrazide 2,4-Dichlorophenyl 4-Chlorobenzylidene –NH–N=CH–, Cl (×3)
N'-[(E)-(4-Fluorophenyl)methylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide Benzimidazolylsulfanyl 4-Fluorophenyl –NH–N=CH–, F, S–
N'-[(E)-(3-Nitrophenyl)methylidene]-2-(indol-3-yl)acetohydrazide Indol-3-yl 3-Nitrophenyl –NH–N=CH–, NO2, indole

Key Observations :

  • Chlorine vs.
  • Electron-Withdrawing Effects : The 2,4-dichlorophenyl group in the target compound and derivatives introduces strong electron-withdrawing effects, which could stabilize the hydrazone bond and influence reactivity .

Key Observations :

  • Enzyme Inhibition: Dichlorophenyl-containing compounds (e.g., ) often exhibit moderate to strong enzyme inhibition, suggesting the target compound may share this trait. However, substituents like toluidino (methyl) might reduce potency compared to electron-deficient analogues .
  • Antimicrobial Activity : Chlorine substituents correlate with enhanced antibacterial effects. The target compound’s dichlorophenyl group may confer activity against Gram-positive bacteria, as seen in .

Key Observations :

  • Synthetic Efficiency : Yields for analogous hydrazones range from 59% to 76% , suggesting the target compound’s synthesis would likely follow similar efficiency.
  • Spectral Confirmation : The –N=CH proton typically resonates at δ 8.0–8.3 ppm in 1H-NMR, consistent across evidence .

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